2-Methyl-2-vinylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-vinylcyclobutanone is an organic compound with the molecular formula C7H10O. It is a cyclobutanone derivative characterized by the presence of a methyl group and a vinyl group attached to the cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-vinylcyclobutanone can be synthesized through various methods, including [2+2] cycloaddition reactions. One common approach involves the cycloaddition of alkenes with alkylidene complexes, leading to the formation of cyclobutane rings . Another method includes the ring expansion of cyclopropanol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of transition metal catalysts, such as rhodium or palladium, can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-vinylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-Methyl-2-vinylcyclobutanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-vinylcyclobutanone involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, leading to the formation of new carbon-carbon bonds. Transition metal catalysts, such as rhodium and palladium, facilitate these reactions by coordinating with the vinyl and carbonyl groups, promoting the formation of cyclobutane rings .
Comparison with Similar Compounds
2-Methyl-2-butene: An unsaturated hydrocarbon with similar structural features but lacks the cyclobutanone ring.
Cyclobutanone: A simpler cyclobutanone derivative without the methyl and vinyl groups.
2-Vinylcyclobutanone: A cyclobutanone derivative with a vinyl group but without the methyl group.
Uniqueness: 2-Methyl-2-vinylcyclobutanone is unique due to the presence of both a methyl and a vinyl group on the cyclobutane ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-ethenyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6(7)8/h3H,1,4-5H2,2H3 |
InChI Key |
AAUQZRKAZPQLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.